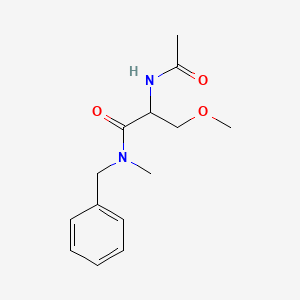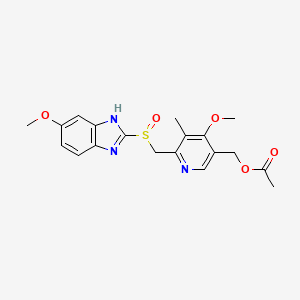
5-Hydroxy Acetate Omeprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Acetate Omeprazole involves several steps, starting with the preparation of omeprazole. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole . The introduction of the hydroxy group is typically achieved through hydroxylation reactions using specific reagents and conditions. The acetate group is then introduced via acetylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
化学反应分析
Types of Reactions: 5-Hydroxy Acetate Omeprazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to its parent structure.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
科学研究应用
5-Hydroxy Acetate Omeprazole has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving proton pumps.
作用机制
The mechanism of action of 5-Hydroxy Acetate Omeprazole involves the inhibition of the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .
相似化合物的比较
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: Another PPI with a similar mechanism of action but different metabolic pathways.
Pantoprazole: A PPI with a longer duration of action compared to omeprazole.
Uniqueness: These modifications improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it a potentially more effective treatment option for acid-related disorders .
属性
分子式 |
C19H21N3O5S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate |
InChI |
InChI=1S/C19H21N3O5S/c1-11-17(20-8-13(18(11)26-4)9-27-12(2)23)10-28(24)19-21-15-6-5-14(25-3)7-16(15)22-19/h5-8H,9-10H2,1-4H3,(H,21,22) |
InChI 键 |
RJFDGYTUFFTRFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)COC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)


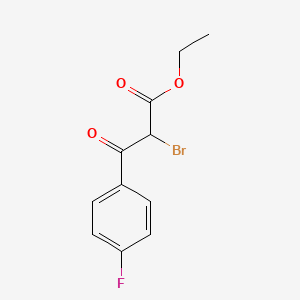
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
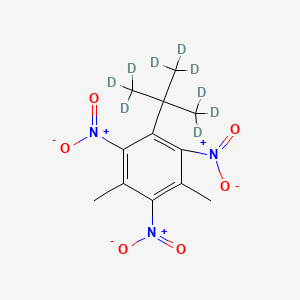
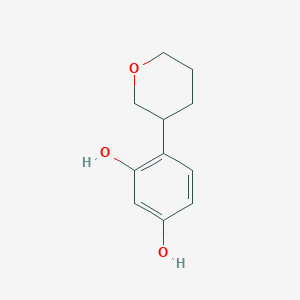
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
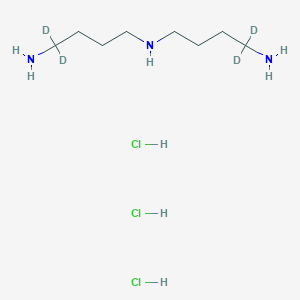
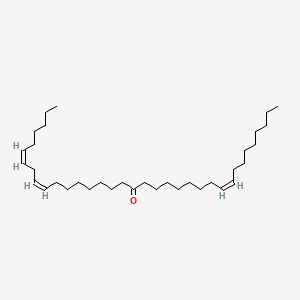
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
